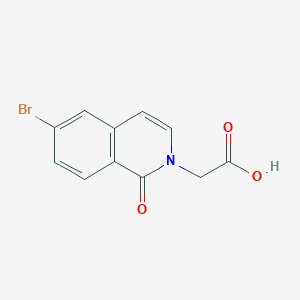

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid

Description

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid is a brominated isoquinoline derivative featuring a 1,2-dihydroisoquinolin-1-one core substituted with a bromine atom at the 6-position and an acetic acid moiety at the 2-position. The bromine substituent enhances molecular polarity and may influence binding affinity in biological targets, while the acetic acid group improves solubility and facilitates further functionalization via esterification or amidation reactions .

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

2-(6-bromo-1-oxoisoquinolin-2-yl)acetic acid |

InChI |

InChI=1S/C11H8BrNO3/c12-8-1-2-9-7(5-8)3-4-13(11(9)16)6-10(14)15/h1-5H,6H2,(H,14,15) |

InChI Key |

SWBLPCISWITXPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN(C2=O)CC(=O)O)C=C1Br |

Origin of Product |

United States |

Preparation Methods

Preparation of the 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one Core

The starting point for synthesizing the target compound is often 6-bromo-3,4-dihydroisoquinolin-1(2H)-one or closely related derivatives. This intermediate can be prepared by bromination of 3,4-dihydroisoquinolin-1(2H)-one or by direct synthesis routes involving cyclization reactions of appropriately substituted precursors.

- For example, bromination of tetrahydroisoquinolinone derivatives under controlled conditions yields the 6-bromo substituted isoquinolinone core, which is essential for subsequent functionalization.

The introduction of the acetic acid side chain at the nitrogen atom of the isoquinolinone ring is typically achieved through alkylation reactions using bromoacetic acid esters or their derivatives.

A representative method involves treating 6-bromo-3,4-dihydroisoquinolin-1(2H)-one with sodium hydride in anhydrous N,N-dimethylformamide (DMF) to generate the nucleophilic nitrogen species. This intermediate is then reacted with tert-butyl bromoacetate to yield tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate with a reported yield of approximately 72%.

The reaction conditions typically involve stirring at room temperature under an inert nitrogen atmosphere for about 30 minutes to ensure complete deprotonation, followed by the addition of the bromoacetate ester and further stirring until the starting material is consumed as confirmed by LCMS analysis.

| Step | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 1 | 6-bromo-3,4-dihydroisoquinolin-1(2H)-one + NaH in DMF | Deprotonated intermediate | - |

| 2 | Addition of tert-butyl bromoacetate, room temp, N2 | tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate | 72% |

Hydrolysis to the Free Acid

Following the alkylation, the tert-butyl ester protecting group is removed under acidic conditions to yield the free 2-(6-bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid .

- Typical deprotection involves treatment with trifluoroacetic acid (TFA) or other acidic reagents to cleave the tert-butyl ester, producing the corresponding acetic acid derivative in good yield and purity.

Alternative Synthetic Routes and Cross-Coupling Strategies

Recent advances have also demonstrated the utility of nickel-catalyzed reductive cross-coupling reactions to functionalize the 6-bromo position of isoquinolinones, which can be adapted for the synthesis of substituted isoquinolinone derivatives bearing various side chains, including acetic acid moieties.

Ni-catalyzed cross-coupling with tosylate esters derived from amino acid derivatives or other alkylating agents provides a versatile route to 6-substituted isoquinolinones with high yields and stereochemical control.

These methods employ NiBr₂·glyme as the catalyst, manganese as the reductant, and additives such as potassium iodide and 4-ethylpyridine in N,N-dimethylacetamide solvent at elevated temperatures (~80 °C). The reactions proceed with excellent selectivity and minimal byproduct formation.

Summary Table of Key Preparation Methods

Research Findings and Analytical Data

The alkylation step is monitored by LCMS and confirmed by ^1H NMR spectroscopy, which shows characteristic signals for the methylene protons adjacent to the nitrogen and the tert-butyl group in the ester intermediate.

Purity of the intermediates and final acid is typically verified by HPLC (>97% purity reported) and elemental analysis, ensuring the compound's suitability for further biological or chemical studies.

Cross-coupling methodologies have been validated by successful coupling of 6-bromo isoquinolinones with various tosylate substrates, expanding the scope of accessible derivatives and demonstrating the robustness of the synthetic approach.

Chemical Reactions Analysis

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for drug development and other biological studies.

Medicine: Its potential pharmacological properties are being explored for therapeutic applications.

Industry: The compound is used in various industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid

- Structure: Features a quinoline core (vs. isoquinoline in the target compound) with a chlorine atom at position 6, a phenyl group at position 4, and an acetic acid group at position 3 .

- Key Differences: Core Heterocycle: Quinoline vs. isoquinoline alters electronic distribution and steric accessibility. Biological Relevance: The chloro-phenyl analogue is noted for applications in cancer and neurological disorder research due to its stability and reactivity .

2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)acetic Acid

Other Halogenated Derivatives

- Bromine vs. Chlorine: Bromine’s larger atomic radius and higher electronegativity may enhance van der Waals interactions in drug-receptor complexes compared to chlorine. However, chlorine derivatives often exhibit superior metabolic stability due to reduced susceptibility to enzymatic dehalogenation .

Physicochemical Properties

| Property | 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic Acid | (6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic Acid | 2-(1-Oxo-1,2-dihydroisoquinolin-2-yl)acetic Acid |

|---|---|---|---|

| Molecular Formula | C₁₁H₈BrNO₃ | C₁₇H₁₂ClNO₃ | C₁₁H₉NO₃ |

| Molecular Weight (g/mol) | 298.10 | 313.74 | 203.19 |

| Substituents | 6-Bromo, 2-acetic acid | 6-Chloro, 4-phenyl, 3-acetic acid | 2-acetic acid |

| Solubility (Water) | Moderate (enhanced by acetic acid) | Low (due to phenyl group) | High |

| Applications | Kinase inhibition, anticancer research | Anticancer, anti-inflammatory | Precursor for functionalization |

Research Findings

- Synthetic Pathways: Bromination of the isoquinoline core typically employs N-bromosuccinimide (NBS) under controlled conditions, whereas chlorination may require harsher reagents like PCl₅ .

- Biological Activity: Brominated derivatives demonstrate enhanced inhibitory activity against tyrosine kinases (e.g., EGFR) compared to non-halogenated analogues, likely due to improved target engagement via halogen bonding .

- Stability : The acetic acid moiety in both brominated and chlorinated derivatives contributes to pH-dependent stability, with optimal performance in neutral to slightly acidic conditions .

Biological Activity

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the known biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

- Molecular Formula: C₁₁H₈BrNO₃

- Molecular Weight: 282.09 g/mol

- CAS Number: 1215932-54-9

- Purity: ≥95% .

Synthesis

The synthesis of this compound typically involves the bromination of isoquinoline derivatives followed by acylation reactions. Key synthetic routes include:

- Bromination of Isoquinoline Derivatives: Utilizing brominating agents under controlled conditions.

- Acylation Reactions: Often involving anthranilic acid derivatives .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes or pathways essential for cancer cell proliferation. For instance, compounds in the same class have been reported to induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in critical biological processes:

- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.

- Receptor Binding: Possible binding to cellular receptors that modulate signaling pathways related to growth and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological properties:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 0.92 | Focused on neuroactivity; lacks acetic acid moiety |

| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | 0.88 | Potential anti-inflammatory properties |

| N-(4-Bromophenyl)-3-phenylpropanamide | 0.95 | Contains an amide instead of an acidic function |

| 5-Bromo-1-methyl-2-oxoindoline | 0.88 | Potential use in CNS disorders |

| 6-Bromo-2,3-dihydroquinolin-4(1H)-one | 0.80 | Variation in ring structure; different reactivity patterns |

This table highlights how structural modifications can influence biological activity and potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Studies: A study demonstrated that a related isoquinoline derivative increased apoptosis-related gene expression while decreasing genes associated with cell division in glioblastoma cells .

- Antimicrobial Testing: A series of derivatives were tested for antimicrobial activity, showing promising results against various bacterial strains .

- Mechanistic Insights: Research into enzyme interactions has revealed that certain derivatives inhibit key metabolic pathways critical for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid, and how is purity validated?

- Answer : The compound is synthesized via regioselective bromination of precursor molecules, often using bromine in acetic acid under controlled conditions. Multi-step reactions involving nucleophilic substitution or condensation are typical (e.g., analogous to methods for 3-bromo-4-methoxyphenylacetic acid) . Purification involves recrystallization or chromatography, with purity confirmed via NMR (e.g., H/C NMR for functional group analysis) and melting point determination. X-ray crystallography further validates structural integrity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Answer : Single-crystal X-ray diffraction is the gold standard. Data collection uses diffractometers, and structure refinement employs SHELXL (for small-molecule refinement) or SHELXS (for solution) . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and hydrogen-bonding networks (e.g., R_2$$^2(8) dimer motifs observed in similar brominated acetic acid derivatives) .

Advanced Research Questions

Q. What methodologies are used to investigate interactions between this compound and biological targets?

- Answer : Mechanistic studies employ enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) and receptor-binding experiments. Structural analogs suggest potential interactions with DNA topoisomerases or metabolic enzymes . Computational docking (e.g., AutoDock Vina) paired with mutagenesis can identify critical binding residues. For example, the quinazolinone core in related compounds interacts with hydrophobic enzyme pockets .

Q. How do electronic and steric effects of the bromo-substituent influence reactivity or biological activity?

- Answer : The bromine atom’s electron-withdrawing nature alters electronic density, affecting reaction kinetics (e.g., slower nucleophilic substitution vs. chloro analogs). Crystallographic data show bromine increases C–C–C angles (e.g., 121.5° vs. 118.2° for methoxy groups), influencing molecular planarity and intermolecular interactions . Bioactivity correlations require comparative studies with non-brominated analogs using SAR models .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data?

- Answer : Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Refinement strategies in SHELXL include adjusting occupancy factors or using TWIN/BASF commands . For NMR, deuterated solvents and 2D experiments (e.g., COSY, HSQC) resolve overlapping signals. Conflicting biological data (e.g., IC variability) necessitate standardized assay conditions and triplicate replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.